molecular formula C14H21BO4 B3267117 (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 443776-91-8

(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B3267117
CAS No.: 443776-91-8
M. Wt: 264.13 g/mol
InChI Key: CUCHQFOAQUDKBF-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a methoxyphenyl moiety, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:

  • Boronic Acid Formation: : The starting material, phenol, undergoes a reaction with a boronic acid derivative, such as boronic acid pinacol ester , under conditions that promote the formation of the boronic ester group.

  • Methylation: : The phenol group is then methylated using a methylating agent, such as methyl iodide , to introduce the methoxy group.

  • Purification: : The final product is purified through techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: : The boronic ester group can be reduced to form boronic acid.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed

  • Oxidation: : Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

  • Reduction: : Formation of 4-methoxyphenylboronic acid .

  • Substitution: : Formation of nitro- or halo- derivatives of the phenyl ring.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: : Employed in the development of bioconjugation techniques and fluorescent probes.

  • Medicine: : Investigated for its potential use in drug discovery and development.

  • Industry: : Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both a boronic ester and a methoxy group. Similar compounds include:

  • 4-Methoxyphenylboronic acid

  • 4-Methoxybenzoic acid

  • 4-Methoxybenzaldehyde

These compounds share the methoxy group but differ in their functional groups and reactivity.

Properties

IUPAC Name

[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCHQFOAQUDKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 6
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(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

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